molecular formula C16H20N2 B2527070 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine CAS No. 101586-24-7

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine

Cat. No. B2527070
M. Wt: 240.35
InChI Key: QSJSECFFIRGPKI-UHFFFAOYSA-N
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Description

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a naphthalene ring via a methyl group .

Scientific Research Applications

Microwave-Assisted Synthesis in Neurological Research

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, through related compounds, plays a role in neurological research. For instance, a study highlighted the microwave-assisted synthesis of a compound with a similar structure, showing its potential in enhancing nerve growth factor-induced neurite outgrowth, which is significant in neurodegenerative diseases research (Williams et al., 2010).

Receptor Ligand Research in Neuroscience

Piperazinyl derivatives, closely related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been identified as having high binding affinities for the 5-HT(6) serotonin receptor. This finding is particularly relevant for neurological and psychiatric disorder studies (Park et al., 2011).

Antipsychotic Agent Development

In the field of psychopharmacology, derivatives of (piperazin-1-yl-phenyl)-arylsulfonamides, which share a structural similarity with 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been synthesized and identified for their high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their potential as atypical antipsychotic agents (Park et al., 2010).

Tautomeric Equilibrium Studies in Organic Chemistry

Investigations into the tautomeric properties of compounds similar to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine have been conducted, providing insights into their behavior under different conditions, which is crucial for understanding their chemical properties and potential applications (Deneva et al., 2013).

Potential Antiamnesic Agents

Research into 2-Naphthyloxyacetate derivatives, structurally related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, has shown that these compounds may have potential as antiamnesics. This exploration is significant in the treatment and management of memory-related disorders (Thamotharan et al., 2003).

Antibiotic Efficacy Enhancement in Bacterial Research

Amine derivatives of imidazolidine-4-ones, which include piperazine derivatives similar to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been evaluated for their ability to enhance the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, indicating their potential use in overcoming antibiotic resistance (Matys et al., 2015).

Luminescent Properties in Material Science

The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents, closely related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, provides valuable insights for applications in material science, particularly in the development of novel luminescent materials and sensors (Gan et al., 2003).

Cancer Cell Viability Research

The synthesis of NPB analogs, including those with structural similarities to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, has been investigated for their effects on cancer cell viability. This research contributes to the development of new therapeutic agents for cancer treatment (Girimanchanaika et al., 2021).

properties

IUPAC Name

1-methyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-17-9-11-18(12-10-17)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJSECFFIRGPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine

Citations

For This Compound
1
Citations
GA Blankson - 2016 - search.proquest.com
Antibiotic resistance poses a significant challenge in anti-infective therapy. There are several mechanisms involved in antibiotic resistance with efflux being a major determinant. …
Number of citations: 3 search.proquest.com

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